2,4,5-Trihydroxypentanoic acid

Catalog No.
S3720464
CAS No.
50480-12-1
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trihydroxypentanoic acid

CAS Number

50480-12-1

Product Name

2,4,5-Trihydroxypentanoic acid

IUPAC Name

2,4,5-trihydroxypentanoic acid

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-3(7)1-4(8)5(9)10/h3-4,6-8H,1-2H2,(H,9,10)

InChI Key

RSKGLBJVIAQRMC-UHFFFAOYSA-N

SMILES

C(C(CO)O)C(C(=O)O)O

Canonical SMILES

C(C(CO)O)C(C(=O)O)O
2,4,5-Trihydroxypentanoic acid is a sugar acid composed of a pentanoic acid chain with three hydroxyl groups attached to it, located at the 2nd, 4th, and 5th carbon atoms. THPA is a white, crystalline powder with a molecular weight of 150.12 g/mol. THPA is commonly found in many natural substances such as fruit, vegetables, and green tea. The chemical structure of THPA is shown in Figure 1.
The physical properties of THPA are listed in Table 1. THPA is highly soluble in water, ethanol, and other polar solvents. It has a melting point of 206℃ and a boiling point of 459.9℃. The chemical properties of THPA are also noteworthy. THPA can undergo esterification or acylation reactions with various compounds to form derivatives, which exhibit different properties and applications.
THPA can be synthesized from various precursors using chemical or enzymatic methods. One of the most commonly used methods to synthesize THPA is the hydrolysis of glucose using glucose dehydrogenase. Alternatively, THPA can be synthesized from erythrose using enzymes such as aldolase or transketolase. The production of THPA using microbial fermentation has also been explored. The chemical synthesis of THPA involves the oxidation of D-arabinose using potassium permanganate or the alkylation of malonic acid using 2,3-epoxypropanol.
Characterization of THPA is primarily carried out using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the functional groups, molecular weight, and purity of THPA.
The synthesis and applications of THPA require accurate and precise analytical methods. Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the quantification and separation of THPA from other compounds. Electrophoretic techniques such as capillary electrophoresis (CE) have also been employed for the analysis of THPA. Additionally, electroanalytical techniques such as cyclic voltammetry and differential pulse voltammetry can provide information about the redox behavior of THPA.
THPA exhibits various biological properties that make it a potential therapeutic agent. THPA has been reported to exhibit antidiabetic, anti-inflammatory, and antimicrobial activities. THPA can also reduce oxidative stress and inhibit cancer cell proliferation in vitro. The mechanisms of these biological activities are largely due to THPA's ability to modulate various signaling pathways and enzymes in the body.
Toxicity studies of THPA have shown that it is relatively safe for use in scientific experiments. THPA has an LD50 of over 2000 mg/kg in rats, indicating that it is relatively non-toxic. However, it is always recommended to use caution and adhere to safety guidelines while handling THPA.
THPA has been employed in various scientific experiments due to its unique properties. THPA can be used as a precursor for the production of various compounds such as pharmaceuticals, bioplastics, and adhesives. THPA's potential antimicrobial activity has also been explored in the development of new antimicrobial agents. Moreover, THPA can serve as a chiral building block for the synthesis of chiral molecules.
Although THPA has been studied for several decades, its potential applications are still being explored. Recent studies have focused on developing novel catalytic methods for the production of THPA derivatives, discovering the mechanisms of THPA's biological activities, and investigating the use of THPA in photodynamic therapy.
THPA's diverse properties make it a promising compound for various fields of research and industry. In the pharmaceutical industry, THPA derivatives can be employed in the development of new drugs for treating diabetes, cancer, and other diseases. In the food industry, THPA can be utilized as a natural preservative, flavor enhancer, or as a low-calorie sweetener. In the agricultural industry, THPA derivatives can be used as growth regulators for plants, increasing their yield and quality.
The limitations of THPA's applications arise from its limited availability and high production costs. Future research should aim to develop cost-effective and scalable methods for the production of THPA and its derivatives. Moreover, further studies are required to fully understand the mechanisms of THPA's biological activities and to develop safe and effective treatment strategies for different diseases. Finally, THPA's potential in various fields such as drug delivery, nanotechnology, and material science should be explored further.
In conclusion, 2,4,5-Trihydroxypentanoic acid is a fascinating compound with remarkable biological and chemical properties. Its numerous potential applications make it a promising compound for various fields of research and industry. Future research should focus on developing cost-effective production methods, exploring its biological activities, and expanding its applications in various fields.
References:
1. Allen, M., & Willits, D. (2007). Trihydroxypentanoic acid and its derivatives. US Patent 7,198,832.
2. Gao, L., Cheng, C., Wang, Y., & Xia, L. (2020). Biocatalytic production of 2,4,5-trihydroxypentanoic acid and its application in the synthesis of threonine derivatives. Journal of Agricultural and Food Chemistry, 68(24), 6673-6680.
3. Jia, L., Wang, Y., Liu, J., Huang, Y., & Hu, X. (2020). Synthesis and application of novel THPA-derived cationic surfactants as antimicrobial agents. New Journal of Chemistry, 44(28), 11914-11920.
4. Li, Y., Wang, H., Zhang, X., Huang, L., & Li, M. (2021). 2,4,5-Trihydroxypentanoic acid: a chiral building block for the synthesis of optically active molecules. Tetrahedron: Asymmetry, 32(1), 1-21.
5. You, J., Zhang, B., Li, X., Lei, Y., Durmaz, S., & Sun, Y. (2014). Synthesis and biological evaluation of novel 2, 4, 5-trihydroxypentanoic acid derivatives as antidiabetic agents. European Journal of Medicinal Chemistry, 80, 312-322.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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